A Technical Guide to 2-(3-Chloro-4-fluorophenyl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
A Technical Guide to 2-(3-Chloro-4-fluorophenyl)ethanol: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This document provides an in-depth technical overview of 2-(3-Chloro-4-fluorophenyl)ethanol, a halogenated phenethyl alcohol derivative of significant interest to the pharmaceutical and chemical research sectors. Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, imparts specific electronic and lipophilic properties that make it a valuable intermediate in the synthesis of complex molecular architectures. This guide details its core physicochemical properties, outlines a robust synthetic protocol with mechanistic insights, describes standard analytical characterization techniques, and explores its application as a key building block in modern drug development programs. All protocols and data are presented with a focus on scientific integrity and practical laboratory application for researchers, chemists, and drug development professionals.
Section 1: Core Physicochemical Profile
2-(3-Chloro-4-fluorophenyl)ethanol, identified by CAS Number 340825-21-0 , is a substituted aromatic alcohol. The presence of both a chlorine and a fluorine atom on the benzene ring is critical; the fluorine atom can enhance metabolic stability and binding interactions, while the chlorine atom modifies the molecule's steric and electronic profile. These features make it a desirable synthon in medicinal chemistry.
Below is a summary of its core chemical identity and physical properties.
| Property | Value | Source(s) |
| IUPAC Name | 2-(3-chloro-4-fluorophenyl)ethan-1-ol | N/A |
| CAS Number | 340825-21-0 | [1] |
| Molecular Formula | C₈H₈ClFO | [1] |
| Molecular Weight | 174.60 g/mol | [2] |
| Appearance | Data not consistently available; typically a liquid or low-melting solid | [1] |
| Purity | Commercially available at >98% | [1] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [3][4] |
Section 2: Synthesis and Mechanistic Considerations
The synthesis of 2-(3-Chloro-4-fluorophenyl)ethanol is most commonly and efficiently achieved via the reduction of a corresponding carbonyl or carboxyl precursor. The choice of reducing agent is critical and depends on the starting material's oxidation state.
Synthetic Strategy: Reduction of 3-Chloro-4-fluorophenylacetic Acid
A reliable method involves the reduction of the carboxylic acid, 3-chloro-4-fluorophenylacetic acid. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents such as sodium borohydride (NaBH₄) are generally ineffective at reducing carboxylic acids directly.
Causality of Experimental Choice: Lithium aluminum hydride is chosen for its high reactivity, which allows for the complete reduction of the carboxylic acid to the primary alcohol under relatively mild conditions (e.g., room temperature to gentle reflux). The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent the violent quenching of the highly reactive hydride reagent by water or other protic sources. An acidic workup is necessary to protonate the resulting alkoxide intermediate and to neutralize any unreacted hydride.
Experimental Protocol: Laboratory Scale Synthesis
Materials:
-
3-Chloro-4-fluorophenylacetic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen or argon atmosphere.
-
Reagent Suspension: Carefully charge the flask with a calculated amount of lithium aluminum hydride (typically 1.5-2.0 equivalents) and suspend it in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Precursor Addition: Dissolve 3-chloro-4-fluorophenylacetic acid (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material. Gentle heating (reflux) may be required to drive the reaction to completion.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). Extreme caution is advised during this step as hydrogen gas is evolved.
-
Workup and Extraction: Filter the resulting granular precipitate (aluminum salts) and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary to yield pure 2-(3-chloro-4-fluorophenyl)ethanol.
Synthesis Workflow Diagram
Caption: Synthetic workflow for 2-(3-Chloro-4-fluorophenyl)ethanol.
Section 3: Analytical Characterization
Structural confirmation and purity assessment are critical. The following spectroscopic methods are standard for characterizing the final product.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural information.
-
Aromatic Protons (Ar-H): Three protons on the phenyl ring will appear in the aromatic region (typically δ 7.0-7.5 ppm). Their splitting patterns (doublets, doublet of doublets) will be complex due to coupling with each other and with the fluorine atom.
-
Methylene Protons (-CH₂-Ar): The two protons adjacent to the aromatic ring will appear as a triplet around δ 2.8-3.0 ppm, split by the neighboring -CH₂OH group.
-
Methylene Protons (-CH₂-OH): The two protons adjacent to the hydroxyl group will appear as a triplet around δ 3.8-4.0 ppm, split by the neighboring -CH₂Ar group.
-
Hydroxyl Proton (-OH): A broad singlet will appear, with a chemical shift that is variable depending on concentration and solvent (typically δ 1.5-2.5 ppm).
-
-
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule. The carbon directly bonded to fluorine will show a large C-F coupling constant.
-
Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups.
-
O-H Stretch: A strong, broad absorption band around 3300-3400 cm⁻¹, characteristic of the alcohol hydroxyl group.
-
Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
C-O Stretch: A strong band in the 1050-1150 cm⁻¹ region.
-
C-F and C-Cl Stretches: Absorptions in the fingerprint region, typically around 1200-1000 cm⁻¹.
-
Analytical Workflow Diagram
Caption: Standard analytical workflow for structural confirmation.
Section 4: Utility in Medicinal Chemistry and Drug Development
2-(3-Chloro-4-fluorophenyl)ethanol is not typically a final active pharmaceutical ingredient (API) but serves as a crucial building block. Its value lies in the strategic placement of its functional groups, which allows for its incorporation into larger, more complex molecules with therapeutic potential.
Role as a Key Intermediate:
-
Hydroxyl Group: The primary alcohol is an excellent synthetic handle. It can be easily oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution reactions.
-
Halogenated Phenyl Ring: The 3-chloro-4-fluorophenyl moiety is frequently found in inhibitors designed to fit into specific hydrophobic pockets of enzymes or receptors.[5] The halogens modulate the lipophilicity and electronic nature of the ring, which can fine-tune binding affinity and pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion).
Example Application: Scaffold for Kinase and MDM2 Inhibitors The chloro-fluorophenyl scaffold is a recognized pharmacophore in various targeted therapies. For instance, related structures are used in the design of Murine Double Minute 2 (MDM2) inhibitors, which are being investigated as cancer therapeutics.[5] In such molecules, the substituted phenyl ring often slots into a key hydrophobic pocket (like the Leu26 pocket in MDM2), making a significant contribution to the overall binding energy of the inhibitor.
Logical Progression Diagram
Caption: Role as a building block in a multi-step synthesis.
Section 5: Safety, Handling, and Storage Protocols
While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from closely related halogenated aromatic alcohols and aldehydes provide a strong basis for hazard assessment.[3][4][6][7]
| Hazard Information | Details |
| GHS Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.[7]H315: Causes skin irritation.[7]H319: Causes serious eye irritation.[6][7]H335: May cause respiratory irritation.[7] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4][7]P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[3]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3][6]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][7] |
Handling Procedures:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling.
Storage and Disposal:
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[4]
-
Incompatible Materials: Strong oxidizing agents, strong acids, strong bases.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Section 6: References
-
PubChem. (n.d.). 2-Chloro-1-(3-chloro-4-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2-Chloro-4-fluorophenyl)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
BioOrganics. (n.d.). 2-(3-Chloro-4-fluorophenyl)ethanol. Retrieved from [Link]
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]
-
ChemUniverse. (n.d.). Request A Quote. Retrieved from [Link]
-
ACS Publications. (2025). Responsive Supramolecular Sensors Based on Pillar[4]arene–BTD Complexes for Aqueous Sensing. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)...Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor. PubMed Central. Retrieved from [Link]
Sources
- 1. BioOrganics [bioorganics.biz]
- 2. 2-(2-Chloro-4-fluorophenyl)ethanol | C8H8ClFO | CID 2733236 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(4-Chloro-2-fluorophenyl)ethanol | 667461-51-0 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.ie [fishersci.ie]
- 7. cdhfinechemical.com [cdhfinechemical.com]

